

An In-depth Technical Guide on the Preliminary Toxicity of Demethylwedelolactone

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Compound of Interest

Compound Name: Demethylwedelolactone

Cat. No.: B190455

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Disclaimer: This document summarizes the currently available preliminary toxicity data for **Demethylwedelolactone**. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the publicly available literature regarding the toxicity of this compound.

Introduction

Demethylwedelolactone is a naturally occurring coumestan found in several medicinal plants, most notably *Eclipta alba* and *Wedelia calendulacea*. It is recognized for a variety of biological activities, including anti-inflammatory, hepatoprotective, and potential anticancer effects.^{[1][2]} As with any compound under investigation for therapeutic applications, a thorough understanding of its toxicity profile is paramount. This guide provides a summary of the existing preliminary toxicity data for **Demethylwedelolactone**, drawing from studies on the compound itself where available, and from research on extracts of plants in which it is a major constituent.

Acute Toxicity

Direct and comprehensive acute toxicity studies on isolated **Demethylwedelolactone** are limited in the publicly available scientific literature. However, some data can be inferred from supplier safety data sheets and studies on plant extracts containing the compound.

A key piece of information comes from a commercial supplier, which classifies **Demethylwedelolactone** under the Globally Harmonized System (GHS) as "Acute Toxicity, Oral, Category 4" with the hazard statement H302: "Harmful if swallowed". This classification implies an oral LD50 value in the range of 300 to 2000 mg/kg body weight.

Further insights can be gleaned from acute toxicity studies on aqueous and alcoholic extracts of *Eclipta alba*, a primary source of **Demethylwedelolactone**.

Table 1: Acute Toxicity Data for *Eclipta alba* Extracts

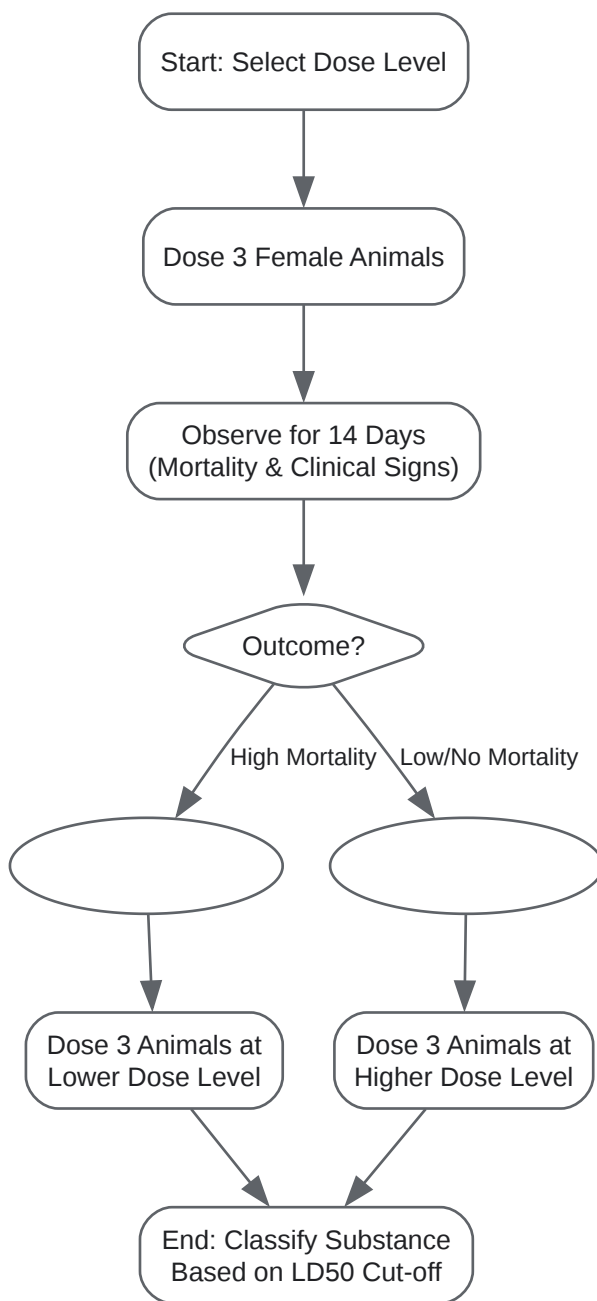
Extract Type	Animal Model	Route of Administration	LD50 Value	Observations
Aqueous Extract	Albino Mice	Oral	7.841 g/kg (7841 mg/kg)	Exhibited a marked action on the central nervous system. A dose of 2.0 g/kg was considered safe for the oral route. [3] [4]
Aqueous Extract	Albino Mice	Intravenous	302.8 mg/kg	The severity and depth of toxicities were found to be dose-dependent. [3] [4]
Aqueous Extract	Albino Mice	Intraperitoneal	328.3 mg/kg	The severity and depth of toxicities were found to be dose-dependent. [3] [4]
Aqueous Leaf Extract	Female Swiss Albino Mice	Oral	2316.626 mg/kg	Detrimental effects on biochemical parameters and histopathological alterations in the liver were observed at doses higher than 2000 mg/kg/day, indicating potential

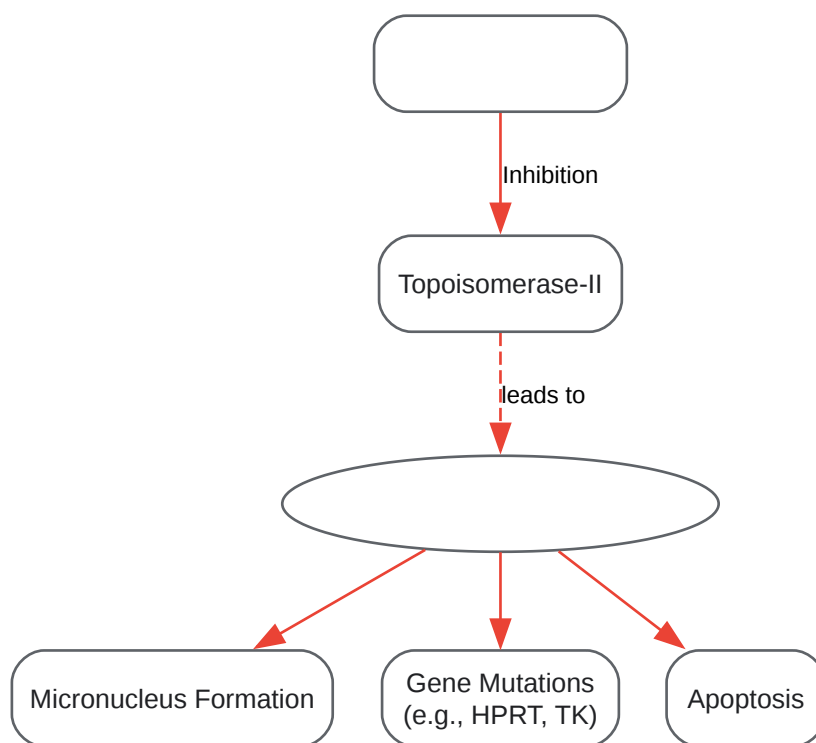
hepatotoxicity at
high doses.[5]

Additionally, a study on an alcoholic extract of the whole plant of *Wedelia calendulacea* reported a minimum lethal dose greater than 200 mg/kg (p.o.) in mice.[6]

While specific protocols for **Demethylwedelolactone** are not available, a typical acute oral toxicity study would follow OECD Guideline 423.

- Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.[7]
- Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing (food, but not water, is withheld).
- Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used, with each step using three animals.[7]
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]
- Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
- Endpoint: The LD50 is determined based on the mortality observed at different dose levels.
[8]





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